molecular formula C8H14O B8530373 6-Methylhept-3-yn-1-ol CAS No. 825622-15-9

6-Methylhept-3-yn-1-ol

Cat. No. B8530373
Key on ui cas rn: 825622-15-9
M. Wt: 126.20 g/mol
InChI Key: UEFRUCZXPDBXSV-UHFFFAOYSA-N
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Patent
US08586505B2

Procedure details

22 ml of dry tetrahydrofuran and 25 ml of a 1 Methyl magnesium bromide tetrahydrofuran solution were added to a nitrogen-substituted flask, and thereafter, 2.9 ml of 4-methylpentine was slowly added dropwise to the mixed solution. The obtained solution was stirred at a room temperature for 1 hour, and thereafter, 25 ml of a 1.1 M ethylene oxide tetrahydrofuran solution was slowly added dropwise to the reaction solution at a room temperature. The obtained solution was further stirred at a room temperature overnight. Thereafter, 100 ml of a saturated ammonium chloride aqueous solution was added to the reaction solution, and the obtained solution was then extracted with 100 ml of diethyl ether twice. It was dried over magnesium sulfate. The magnesium sulfate was filtrated, and the organic layer was then concentrated. The generated alcohol was directly used in the subsequent reaction (yield: 3.78 g).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
ethylene oxide tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Methyl magnesium bromide tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C[Mg]Br.[CH3:9][CH:10]([CH3:14])[CH2:11]C#C.O1CCCC1.C1OC1.[Cl-].[NH4+]>O1CCCC1>[CH3:9][CH:10]([CH3:14])[CH2:11][C:5]#[C:4][CH2:3][CH2:2][OH:1] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
CC(CC#C)C
Step Two
Name
ethylene oxide tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.C1CO1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
1
Quantity
25 mL
Type
reactant
Smiles
Name
Methyl magnesium bromide tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1.C[Mg]Br
Name
Quantity
22 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained solution was stirred at a room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The obtained solution was further stirred at a room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the obtained solution was then extracted with 100 ml of diethyl ether twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was then concentrated
CUSTOM
Type
CUSTOM
Details
The generated alcohol was directly used in the subsequent reaction (yield: 3.78 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(CC#CCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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